molecular formula C6H14N2O2S B13565643 [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine

Cat. No.: B13565643
M. Wt: 178.26 g/mol
InChI Key: LQERHHJDFKVWEH-ZCFIWIBFSA-N
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Description

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, resulting in the formation of the methanesulfonyl group attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to substitute the methanesulfonyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of these targets, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can be compared with other pyrrolidine derivatives and sulfonyl-containing compounds:

    Pyrrolidine Derivatives: Compounds like pyrrolidine, N-methylpyrrolidine, and N-benzylpyrrolidine share the pyrrolidine core but differ in their substituents, leading to different chemical and biological properties.

    Sulfonyl-Containing Compounds: Compounds such as methanesulfonamide and methanesulfonic acid have similar sulfonyl groups but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

[(3R)-1-methylsulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1

InChI Key

LQERHHJDFKVWEH-ZCFIWIBFSA-N

Isomeric SMILES

CS(=O)(=O)N1CC[C@@H](C1)CN

Canonical SMILES

CS(=O)(=O)N1CCC(C1)CN

Origin of Product

United States

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